![molecular formula C7H8N2O2 B2469906 1-(prop-2-enyl)-1H-pyrazole-4-carboxylic acid CAS No. 1155064-44-0](/img/structure/B2469906.png)
1-(prop-2-enyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
“1-(prop-2-enyl)-1H-pyrazole-4-carboxylic acid” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The prop-2-enyl group is an allyl group, which is a substituent with the structural formula H2C=CH−CH2R, where R is the rest of the molecule . The carboxylic acid group (-COOH) is a common functional group in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrazole ring, an allyl group, and a carboxylic acid group. The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the allyl group can participate in reactions such as the allylic halogenation . The carboxylic acid group can undergo reactions like decarboxylation .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on factors like its molecular structure and the nature of its functional groups .Scientific Research Applications
Functionalization and Derivative Formation
- Functionalization Reactions: 1H-pyrazole-3-carboxylic acid derivatives have been studied for their functionalization reactions. These reactions involve converting the acid into amide or ester derivatives, which are useful in various chemical syntheses (Yıldırım, Kandemirli & Demir, 2005); (Yıldırım & Kandemirli, 2006).
- Synthesis Improvement: Improved synthesis methods have been developed for 1H-pyrazole-4-carboxylic acid, enhancing yield and purity, which is critical for its application in research and industry (Dong, 2011).
Coordination Complexes and Catalysis
- Coordination Chemistry: Novel pyrazole-dicarboxylate acid derivatives have been synthesized and studied for their coordination properties with transition metals. This research is significant in the development of coordination complexes with potential applications in catalysis and material science (Radi et al., 2015).
- Catalytic Applications: The synthesis and characterization of novel nano organo solid acids, which have shown potential in catalysis, particularly in the synthesis of pyrazole derivatives, are notable developments in the field of green chemistry (Zolfigol, Ayazi-Nasrabadi & Baghery, 2015).
Structural and Spectral Analysis
- Structural Investigations: Detailed experimental and theoretical studies on the structure of pyrazole-4-carboxylic acid derivatives have been conducted. These studies provide insights into the molecular structure and properties of these compounds, essential for their application in material science and drug design (Viveka et al., 2016).
Novel Material Development
Optoelectronic Applications
Research into the synthesis of oligo-pyrazole based thin films and their optical and morphological properties highlights the potential of pyrazole derivatives in optoelectronic applications. Such developments are significant in the field of advanced materials (Cetin, Korkmaz & Bildirici, 2018).
Nonlinear Optical Materials
The synthesis of N-substituted pyrazole-4-ethyl carboxylates and their characterization for nonlinear optical properties is another key area of application. These materials have potential in optical limiting applications, which is important for the development of photonic devices (Chandrakantha et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-prop-2-enylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-2-3-9-5-6(4-8-9)7(10)11/h2,4-5H,1,3H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTTVMITLWQTSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C(C=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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